Cas no 2172173-01-0 (3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4,4-trifluorobutanamidohexanoic acid)

3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4,4-trifluorobutanamidohexanoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4,4-trifluorobutanamido]hexanoic acid
- 2172173-01-0
- EN300-1528560
- 3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4,4-trifluorobutanamidohexanoic acid
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- Inchi: 1S/C25H27F3N2O5/c1-2-7-15(12-23(32)33)29-22(31)13-21(25(26,27)28)30-24(34)35-14-20-18-10-5-3-8-16(18)17-9-4-6-11-19(17)20/h3-6,8-11,15,20-21H,2,7,12-14H2,1H3,(H,29,31)(H,30,34)(H,32,33)
- InChI Key: FVSOGPJNCVXBJR-UHFFFAOYSA-N
- SMILES: FC(C(CC(NC(CC(=O)O)CCC)=O)NC(=O)OCC1C2C=CC=CC=2C2C=CC=CC1=2)(F)F
Computed Properties
- Exact Mass: 492.18720645g/mol
- Monoisotopic Mass: 492.18720645g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 35
- Rotatable Bond Count: 11
- Complexity: 725
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 105Ų
- XLogP3: 4.3
3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4,4-trifluorobutanamidohexanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1528560-1.0g |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4,4-trifluorobutanamido]hexanoic acid |
2172173-01-0 | 1g |
$3368.0 | 2023-06-05 | ||
Enamine | EN300-1528560-5.0g |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4,4-trifluorobutanamido]hexanoic acid |
2172173-01-0 | 5g |
$9769.0 | 2023-06-05 | ||
Enamine | EN300-1528560-0.05g |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4,4-trifluorobutanamido]hexanoic acid |
2172173-01-0 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1528560-2500mg |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4,4-trifluorobutanamido]hexanoic acid |
2172173-01-0 | 2500mg |
$6602.0 | 2023-09-26 | ||
Enamine | EN300-1528560-2.5g |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4,4-trifluorobutanamido]hexanoic acid |
2172173-01-0 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1528560-10.0g |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4,4-trifluorobutanamido]hexanoic acid |
2172173-01-0 | 10g |
$14487.0 | 2023-06-05 | ||
Enamine | EN300-1528560-0.1g |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4,4-trifluorobutanamido]hexanoic acid |
2172173-01-0 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1528560-500mg |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4,4-trifluorobutanamido]hexanoic acid |
2172173-01-0 | 500mg |
$3233.0 | 2023-09-26 | ||
Enamine | EN300-1528560-0.5g |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4,4-trifluorobutanamido]hexanoic acid |
2172173-01-0 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1528560-0.25g |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4,4-trifluorobutanamido]hexanoic acid |
2172173-01-0 | 0.25g |
$3099.0 | 2023-06-05 |
3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4,4-trifluorobutanamidohexanoic acid Related Literature
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Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445
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Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403
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Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531
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Gilles Montavon,Bernd Grambow New J. Chem., 2003,27, 1344-1352
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Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952
Additional information on 3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4,4-trifluorobutanamidohexanoic acid
Comprehensive Overview of 3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4,4-trifluorobutanamidohexanoic acid (CAS No. 2172173-01-0)
3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4,4-trifluorobutanamidohexanoic acid (CAS No. 2172173-01-0) is a specialized fluorinated compound widely utilized in peptide synthesis and pharmaceutical research. Its unique structure, featuring a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group and a trifluorobutyl moiety, makes it invaluable for applications requiring stability and precision in molecular design. Researchers and industry professionals frequently search for this compound due to its role in advanced drug development, particularly in targeted therapies and bioconjugation techniques.
The growing demand for fluorinated amino acid derivatives like this compound aligns with trends in precision medicine and peptide-based therapeutics. A common query among scientists is how CAS No. 2172173-01-0 enhances peptide stability or modulates pharmacokinetics. Studies suggest its trifluoromethyl group improves metabolic resistance, a critical factor in prolonging drug half-life—a hot topic in AI-driven drug discovery forums. Additionally, the Fmoc group ensures efficient deprotection during solid-phase peptide synthesis (SPPS), a technique dominating recent publications in Journal of Medicinal Chemistry.
From an SEO perspective, terms like "Fmoc-protected trifluorobutyl compounds" or "CAS 2172173-01-0 applications" are highly searched in databases like SciFinder and Reaxys. This reflects the compound’s relevance in high-throughput screening and biomarker development. Notably, its compatibility with click chemistry protocols—another trending topic—enables rapid conjugation with antibodies or nanoparticles, addressing FAQs about drug-delivery optimization.
Quality control of 3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4,4-trifluorobutanamidohexanoic acid is another focal point. Analytical methods such as HPLC-MS and NMR spectroscopy are often discussed in user-generated content on platforms like ResearchGate. The compound’s purity (>98%) and storage conditions (-20°C under argon) are frequently queried, emphasizing the need for standardized protocols in GMP-compliant manufacturing.
In conclusion, CAS No. 2172173-01-0 bridges gaps between synthetic chemistry and biopharmaceutical innovation. Its dual functionality—combining Fmoc protection with fluorine effects—positions it as a keystone in developing next-generation therapeutics. As interest in personalized medicine surges, this compound’s versatility ensures its prominence in both academic and industrial pipelines.
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